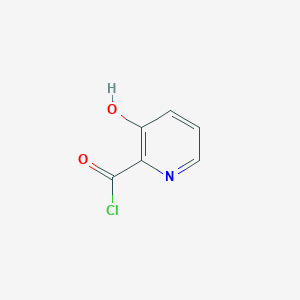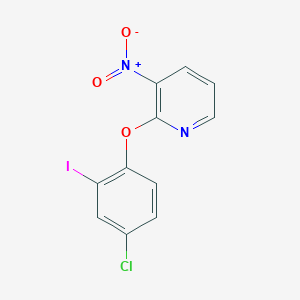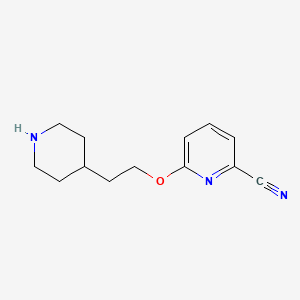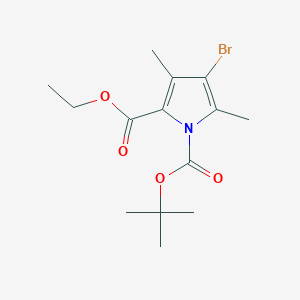
2-Methyl-2-(2,2,2-trifluoroethoxy)propanoic acid
Vue d'ensemble
Description
“2-Methyl-2-(2,2,2-trifluoroethoxy)propanoic acid” is a unique chemical compound with the molecular formula C6H9F3O3 . It has a molecular weight of 186.13 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “2-Methyl-2-(2,2,2-trifluoroethoxy)propanoic acid” is 1S/C6H9F3O3/c1-5(2,4(10)11)12-3-6(7,8)9/h3H2,1-2H3,(H,10,11) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-Methyl-2-(2,2,2-trifluoroethoxy)propanoic acid” is a liquid at room temperature . It has a molecular weight of 186.13 . More specific physical and chemical properties, such as boiling point, melting point, and solubility, were not available in the sources I found.Applications De Recherche Scientifique
Herbicide Effects on Plants
Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a compound related to 2-Methyl-2-(2,2,2-trifluoroethoxy)propanoic acid, is a selective herbicide used for controlling wild oat in wheat. It functions as an auxin antagonist, inhibiting root growth in susceptible plants through distinct biological mechanisms (Shimabukuro et al., 1978).
Oxidation and Catalysis Research
Studies on the oxidation of secondary alcohols like 2-propanol by potassium tetraoxoferrate(VI) have investigated compounds with structural similarities to 2-Methyl-2-(2,2,2-trifluoroethoxy)propanoic acid. These research efforts contribute to understanding the mechanisms of oxidation in organic chemistry (Norcross et al., 1997).
Synthesis of Pharmaceutical Compounds
The compound has been utilized in the synthesis of key materials like methyl (S)-3-amino-3-(3-pyridyl)propanoate, an important intermediate in developing certain pharmaceutical drugs (Zhong et al., 1999).
Analytical Methods in Pharmaceutical Quality Control
Research has also focused on analytical methods for quality control of active pharmaceutical ingredients, including derivatives of similar compounds. This is crucial for ensuring the safety and efficacy of pharmaceutical products (Zubkov et al., 2016).
Stereoisomer Separation
The compound has been involved in methods to separate stereoisomers of similar molecules, aiding in the development of more targeted and effective pharmaceutical agents (Davadra et al., 2011).
Influences on Muscle Chloride Channel Conductance
2-(4-Chloro-phenoxy)propanoic and butanoic acids, structurally related to the compound , have been studied for their ability to block chloride membrane conductance in rat striated muscle, indicating potential biomedical applications (Carbonara et al., 2001).
Antimalarial Drug Synthesis
The compound has been used in synthesizing antimalarial drugs, demonstrating the broad scope of its applicability in medical research (Iskra et al., 2003).
Safety And Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin and eye irritation and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .
Propriétés
IUPAC Name |
2-methyl-2-(2,2,2-trifluoroethoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O3/c1-5(2,4(10)11)12-3-6(7,8)9/h3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJWSARWZKLMRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(2,2,2-trifluoroethoxy)propanoic acid | |
CAS RN |
1247389-44-1 | |
| Record name | 2-methyl-2-(2,2,2-trifluoroethoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















